molecular formula C16H23NO2 B3023068 [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine CAS No. 887978-87-2

[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine

Cat. No.: B3023068
CAS No.: 887978-87-2
M. Wt: 261.36 g/mol
InChI Key: BKEURERNTRHFIB-UHFFFAOYSA-N
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Description

[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine (CAS: 887978-87-2) is a spirocyclic amine derivative featuring a 1,4-dioxaspiro[4.5]decane core substituted with a 3-methylphenyl group and a methylamine moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines lipophilic (3-methylphenyl) and nucleophilic (methylamine) properties, making it adaptable for diverse synthetic pathways .

Property Value
Molecular Formula C₁₆H₂₁NO₂
Molecular Weight 259.34 g/mol
Purity 95% (as reported by Combi-Blocks)
Key Substituents 3-Methylphenyl, methylamine

Properties

IUPAC Name

[8-(3-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13-3-2-4-14(11-13)15(12-17)5-7-16(8-6-15)18-9-10-19-16/h2-4,11H,5-10,12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEURERNTRHFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC3(CC2)OCCO3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647048
Record name 1-[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-02-6
Record name 1-[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine typically involves multi-step organic reactions. One common approach is the condensation of a suitable dioxane derivative with a decane precursor, followed by the introduction of the methylamine group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to explore its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound may be studied for their pharmacological properties. The presence of the spirocyclic structure can influence the compound’s bioavailability and metabolic stability.

Industry

Industrially, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : [8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine
  • Molecular Formula: C₁₇H₂₅NO₄
  • Key Differences :
    • Substituents: 3,4-Dimethoxyphenyl instead of 3-methylphenyl.
    • Impact :
  • Increased polarity due to methoxy groups, enhancing solubility in polar solvents.
  • Electron-donating methoxy groups may alter reactivity in electrophilic aromatic substitution.
Compound B : 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
  • Molecular Formula: C₁₄H₁₉NO₂
  • Key Differences: Substituents: Aniline (4-aminophenyl) group instead of 3-methylphenyl. Impact:
  • The aromatic amine group introduces hydrogen-bonding capability and acidity (pKa ~5), affecting interactions in catalytic or biological systems.

Modifications to the Amine Group

Compound C : N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
  • Molecular Formula: C₁₆H₂₄ClNO₂
  • Key Differences: Tertiary amine (dimethylamino group) vs. primary amine. Presence of hydrochloride salt. Impact:
  • Reduced nucleophilicity compared to the primary amine.
  • Enhanced water solubility due to ionic character.
Compound D : 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol
  • Molecular Formula: C₉H₁₇NO₃
  • Key Differences :
    • Additional hydroxyl group on the spiro ring.
    • Impact :

Fluorinated Analogues

Compound E : 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
  • Molecular Formula : C₉H₁₃F₃O₃
  • Key Differences :
    • Trifluoromethyl group replaces methylphenyl.
    • Impact :
  • High electronegativity of CF₃ enhances metabolic stability and lipophilicity.
  • Potential for unique pharmacokinetic profiles in drug design.

Biological Activity

The compound [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine (CAS No. 887978-87-2) is a spirocyclic amine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₃NO₂
  • Molecular Weight : 261.36 g/mol
  • Purity : Typically ≥95% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on neurotransmitter systems and potential therapeutic applications.

Pharmacological Properties

  • Acetylcholinesterase Inhibition :
    • Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can be beneficial in conditions such as Alzheimer's disease by enhancing cholinergic transmission .
  • Neuroprotective Effects :
    • Some studies indicate that similar compounds may provide neuroprotective effects against oxidative stress and neuroinflammation, which are significant contributors to neurodegenerative diseases .
  • Antidepressant Activity :
    • Research into related compounds has shown potential antidepressant-like effects in animal models, suggesting that this compound could influence serotonin and norepinephrine pathways .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Modulation of neurotransmitter levels through enzyme inhibition (e.g., AChE).
  • Interaction with various receptors in the central nervous system (CNS), potentially influencing mood and cognitive functions.

Study 1: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. explored various piperazine derivatives, including compounds similar to this compound, and found that they effectively inhibited AChE activity in vitro. The study utilized molecular docking techniques to predict binding affinities at catalytic sites, demonstrating a promising avenue for developing Alzheimer's therapeutics .

Study 2: Neuroprotective Effects

In a series of experiments aimed at assessing neuroprotective properties, researchers observed that derivatives with structural similarities to this compound exhibited reduced neuronal cell death in models of oxidative stress. The protective effect was attributed to the compound's ability to scavenge free radicals and modulate inflammatory pathways .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Acetylcholinesterase InhibitionEnhances cholinergic transmission; potential Alzheimer's treatment
Neuroprotective EffectsReduces oxidative stress-induced neuronal death
Antidepressant ActivityPotential modulation of serotonin/norepinephrine pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine

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